REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I-].[Na+].Cl[C:23]1[CH:24]=[C:25]([C:29]([F:32])([F:31])[F:30])[CH:26]=[CH:27][CH:28]=1.Cl[C:34]1[CH:43]=[CH:42][C:37]([C:38]([O:40][CH3:41])=[O:39])=[CH:36][CH:35]=1>[Zn].[Ni](Cl)Cl.C(Cl)(Cl)Cl.CN(C)C=O>[F:30][C:29]([F:32])([F:31])[C:25]1[CH:24]=[C:23]([C:34]2[CH:43]=[CH:42][C:37]([C:38]([O:40][CH3:41])=[O:39])=[CH:36][CH:35]=2)[CH:28]=[CH:27][CH:26]=1 |f:1.2|
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
33 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by shaking with dilute aqueous hydrochloric acid and with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture was initially introduced into the reaction vessel
|
Type
|
WAIT
|
Details
|
The mixture was kept at 50° to 60° C. for half an hour
|
Type
|
ADDITION
|
Details
|
was added dropwise to this suspension in the course of half an hour
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered off hot
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled
|
Type
|
CUSTOM
|
Details
|
were obtained in this manner
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CC=C(C(=O)OC)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |